
2-(4-Fluorophenyl)propanenitrile
Overview
Description
2-(4-Fluorophenyl)propanenitrile is a nitrile-containing aromatic compound characterized by a fluorinated phenyl group attached to a propanenitrile backbone. Its molecular formula is C₉H₈FN, with a molecular weight of 149.17 g/mol (calculated from ). The compound is synthesized via copper(II) acetate-catalyzed reactions, starting from aldoxime precursors under acetonitrile solvent conditions . Key spectroscopic data includes:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in DMSO or DMF.
Major Products Formed
Oxidation: 4-Fluorobenzoic acid.
Reduction: 4-Fluorophenylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-(4-Fluorophenyl)propanenitrile has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Derivatives of this compound have shown potential as inhibitors of certain enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)propanenitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
a) 3-(4-Bromophenyl)-2-(4-fluorophenyl)propanenitrile (IIIc)
- Molecular Formula : C₁₅H₁₀BrFN
- Molecular Weight : 325.99 g/mol .
- Key Features : Incorporates both fluorine (electron-withdrawing) and bromine (bulky, polarizable) substituents.
- Spectral Data :
- Applications : Demonstrated utility in glioblastoma research due to its structural complexity and halogen interactions .
b) 2-(4-Chlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile (8)
- Molecular Formula : C₁₃H₁₀ClN₂
- Molecular Weight : 237.69 g/mol .
- Key Features : Chlorine substitution at the phenyl ring and a pyrrole heterocycle.
- Synthesis : Hydrogenation of Z-isomer precursors yields 76% product .
- Biological Relevance : Evaluated for cytotoxicity, with structural modifications affecting activity .
Heterocyclic and Functional Group Variants
a) 2-Fluoro-4-(4-fluorophenyl)benzonitrile
- Molecular Formula : C₁₃H₇F₂N
- Molecular Weight : 215.20 g/mol .
- Key Features : Dual fluorine atoms and a benzonitrile core.
- Applications : High-purity intermediate for pharmaceuticals, leveraging enhanced electronic effects .
b) 3-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propanenitrile
Amino and Oxo Derivatives
a) 2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile
- Molecular Formula : C₁₀H₁₀FN₂
- Molecular Weight : 178.20 g/mol .
- Key Features: Tertiary amino group and methyl branching alter steric and electronic profiles.
- Applications : Supplier data highlights its use in agrochemical and pharmaceutical screening .
b) 2-(4-Fluorophenyl)-3-oxobutanenitrile
Key Research Findings
- Electronic Effects : Fluorine and chlorine substituents enhance electrophilicity of the nitrile group, impacting reactivity in cross-coupling reactions .
- Biological Activity : Compounds with heterocycles (e.g., pyrrole in 6 and 7 ) exhibit modulated cytotoxicity compared to simpler analogs, likely due to improved membrane permeability .
- Stereochemical Outcomes : Racemic mixtures (e.g., rac-2-(4-fluorophenyl)propanenitrile) require chiral resolution for enantioselective applications .
Biological Activity
2-(4-Fluorophenyl)propanenitrile, a compound characterized by its nitrile functional group and a fluorinated phenyl ring, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse sources of recent research findings.
Chemical Structure and Properties
- Molecular Formula : C10H10FN
- Molecular Weight : Approximately 165.19 g/mol
- Functional Groups : Nitrile (-C≡N), Fluorophenyl
The presence of the fluorine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets, potentially leading to enhanced pharmacological effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been investigated for its potential to inhibit p38α mitogen-activated protein kinase (MAPK), which is implicated in various cancerous conditions.
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been noted, making it a candidate for further exploration in anti-inflammatory therapies.
- Ligand Binding Studies : The compound has been evaluated for its binding affinity to various receptors and enzymes, indicating potential use as a ligand in biochemical assays.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Enzyme Interaction : The nitrile group may interact with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can alter biochemical pathways critical for cellular function and disease progression.
- Lipophilicity Influence : The fluorinated phenyl ring increases the compound's lipophilicity, enhancing membrane permeability and facilitating interaction with intracellular targets.
Table 1: Summary of Biological Activities
Activity Type | Description | Reference |
---|---|---|
Anticancer | Inhibition of p38α MAPK; potential for cancer therapy | |
Anti-inflammatory | Modulation of inflammatory pathways | |
Ligand Binding | Evaluated as a ligand in biochemical assays |
Case Study 1: Anticancer Properties
A study focused on the synthesis and evaluation of this compound derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The compound exhibited IC50 values comparable to known anticancer agents, suggesting its potential as a lead compound for further development.
Case Study 2: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory effects revealed that treatment with this compound reduced pro-inflammatory cytokine levels in cell culture models. This indicates a promising therapeutic application in inflammatory diseases.
Q & A
Q. Basic: What are the standard synthetic routes for 2-(4-fluorophenyl)propanenitrile, and how can reaction conditions be optimized?
The synthesis of this compound typically involves condensation reactions between fluorophenyl precursors and nitrile-containing intermediates. A common method includes:
- Knoevenagel condensation : Reacting 4-fluorobenzaldehyde with propanenitrile derivatives under basic conditions (e.g., piperidine catalyst) .
- Electrophilic substitution : Introducing the nitrile group via halogen exchange (e.g., using CuCN in aryl halide intermediates) .
Optimization considerations :
- Temperature control : Excessive heat may lead to side reactions like polymerization.
- Catalyst selection : Transition metals (e.g., Pd) improve yield in cross-coupling steps .
- Purity of precursors : Trace moisture can hydrolyze nitriles; use anhydrous solvents.
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 3.1–3.3 ppm (CH₂ adjacent to nitrile) .
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the para-fluorine substituent .
- IR spectroscopy : A strong absorption band at ~2240 cm⁻¹ (C≡N stretch) .
- Mass spectrometry : Molecular ion peak at m/z 165.16 (C₉H₈FN) .
Validation : Cross-reference with computational simulations (e.g., Gaussian) to resolve ambiguities in splitting patterns .
Q. Advanced: How can QSAR models guide the design of this compound derivatives with enhanced bioactivity?
Methodology :
Descriptor selection : Use electronic (e.g., Hammett σ), steric (molar refractivity), and hydrophobic (logP) parameters .
Model validation : Ensure high R² (>0.85) and Q² (>0.7) values to confirm predictive power .
Example : A QSAR study on fluorophenyl-imidazolones identified electron-withdrawing groups at the para position as critical for anti-proliferative activity against MCF-7 cells .
Parameter | Value (Model 1) |
---|---|
R² | 0.92 |
Q² | 0.81 |
R²pred | 0.78 |
Q. Advanced: How to resolve contradictions in biological activity data across different studies?
Case example : Discrepancies in enzyme inhibition (e.g., Polo-like kinase 1) may arise from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO) alter ligand-receptor binding .
- Isomerism : Cis/trans configurations in derivatives affect steric interactions with active sites .
Resolution strategy :
- Dose-response curves : Validate IC₅₀ values across multiple replicates.
- Molecular dynamics simulations : Assess binding stability over time (≥100 ns trajectories) .
Q. Advanced: What mechanistic insights explain the anti-cancer activity of this compound derivatives?
Key pathways :
- Enzyme inhibition : Derivatives bind to Plk1’s catalytic domain (KD = 12–18 nM), disrupting mitotic progression .
- Apoptosis induction : Upregulation of caspase-3/7 via mitochondrial membrane depolarization .
Experimental design :
- In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with controls for cytotoxicity (e.g., normal fibroblasts).
- In silico : Molecular docking (AutoDock Vina) to predict binding poses .
Q. Basic: What are the stability and storage requirements for this compound?
- Stability : Susceptible to hydrolysis in humid environments; store under inert gas (N₂/Ar) at -20°C .
- Degradation products : Hydrolysis yields 2-(4-fluorophenyl)propanamide, detectable via TLC (Rf = 0.3 in ethyl acetate/hexane) .
Q. Advanced: How to address low yields in multi-step syntheses of fluorophenyl-propanenitrile analogs?
Troubleshooting :
- Intermediate purification : Use column chromatography (silica gel, 60–120 mesh) to remove byproducts.
- Leaving group optimization : Replace bromine with iodine in aryl halide precursors to enhance reactivity .
Example : Substituting 4-bromophenyl with 4-iodophenyl increased yield from 65% to 89% in a Heck coupling step .
Q. Advanced: What computational tools are recommended for predicting the pharmacokinetics of fluorophenyl-propanenitrile derivatives?
- ADMET prediction : SwissADME or ADMETlab for bioavailability, BBB penetration, and CYP450 interactions .
- Metabolism : CYP3A4-mediated oxidation of the nitrile group generates reactive intermediates; assess hepatotoxicity via HepG2 assays .
Properties
IUPAC Name |
2-(4-fluorophenyl)propanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTHCYFZRSLQMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00966293 | |
Record name | 2-(4-Fluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51965-61-8 | |
Record name | 4-Fluoro-α-methylbenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51965-61-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Fluorophenyl)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051965618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00966293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-fluorophenyl)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.313 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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